molecular formula C9H9F4N B2478173 (r)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine CAS No. 1079656-75-9

(r)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine

Cat. No.: B2478173
CAS No.: 1079656-75-9
M. Wt: 207.172
InChI Key: JGOIWTAAYYAMKP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine featuring a phenyl ring substituted with fluorine at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The R-enantiomer configuration distinguishes it from its S-counterpart, which can exhibit divergent biological activity and pharmacokinetic properties. This compound is primarily utilized as a pharmaceutical intermediate in medicinal chemistry and drug discovery, owing to the electron-withdrawing effects of fluorine and trifluoromethyl groups, which enhance metabolic stability and binding affinity . It is commercially available with a purity of 95% (CAS: 1079656-75-9) .

Properties

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOIWTAAYYAMKP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source and a reducing agent such as sodium triacetoxyborohydride.

    Chiral Resolution: The racemic mixture obtained is then resolved into its enantiomers using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated systems for chiral resolution can also improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines and oximes.

    Reduction: Various amine derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₉H₉F₄N
Molecular Weight: 207.17 g/mol
CAS Number: 1079656-75-9

The compound features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and potential interactions with biological targets. These properties make it particularly valuable in drug development and other applications.

Pharmaceutical Applications

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine has been explored for various pharmaceutical applications:

  • Neurological Disorders: Compounds with similar structures have shown potential as agonists for Trace Amine-Associated Receptor 1 (TAAR1), which is involved in dopaminergic signaling pathways. This suggests possible therapeutic applications in treating mood disorders and other neurological conditions .
  • Antimalarial Activity: Studies indicate that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. Structural modifications can enhance therapeutic efficacy while minimizing toxicity .
  • Drug Development: The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, potentially increasing bioavailability and efficacy in drug formulations .

Case Study: Neurological Implications

In a study investigating TAAR1 agonists, compounds related to this compound were tested for their ability to activate dopaminergic pathways in vitro. Results indicated that specific substitutions on the phenyl ring could modulate receptor activation levels, providing a pathway for developing new treatments for mood disorders.

Material Science Applications

The unique structural characteristics of this compound also lend themselves to applications in material science:

  • Electronic Materials: Its ability to form electron donor–acceptor complexes with certain anions allows for potential applications in developing materials for electronic devices. The compound can undergo intramolecular single electron transfer reactions under specific conditions, making it suitable for use in advanced electronic applications .

Biological Research Applications

In biological research, this compound serves as a probe to study the effects of fluorine and trifluoromethyl groups on biological systems:

  • Enzyme Interactions: Researchers utilize this compound to investigate how fluorinated compounds interact with various enzymes and biological targets, providing insights into the role of these functional groups in biological systems .

Mechanism of Action

The mechanism of action of ®-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity. The compound may modulate biochemical pathways by inhibiting or activating target proteins.

Comparison with Similar Compounds

Substituent Position Variations

The position of substituents on the phenyl ring significantly influences physicochemical and biological properties. Key examples include:

Compound Name Substituent Positions CAS Number Molecular Weight Purity Similarity to Target
(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine (Target) 3-F, 4-CF₃ 1079656-75-9 221.17 (free base) 95%
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine 2-F, 4-CF₃ 1098068-03-1 221.17 95% Lower (structural isomer)
1-(2-Fluoro-5-(trifluoromethyl)phenyl)ethanamine 2-F, 5-CF₃ 1098071-65-8 221.17 95% Lower (structural isomer)
(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine HCl 3-Cl, 4-CF₃ 1810074-87-3 260.08 (HCl salt) Moderate (Cl vs. F)

Key Observations :

  • Replacement of 3-F with 3-Cl introduces a bulkier, less electronegative substituent, altering electronic effects and possibly bioavailability .

Substituent Type Variations

The nature of substituents impacts lipophilicity, solubility, and reactivity:

Compound Name Substituents CAS Number Key Properties
This compound 3-F, 4-CF₃ 1079656-75-9 High metabolic stability due to -F and -CF₃
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine 3-CF₃, 5-CF₃ Increased lipophilicity; reduced solubility
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-F, 3-OCH₃ 1157581-09-3 Methoxy group enhances electron density, altering reactivity
(R)-1-(3,4,5-trifluorophenyl)ethanamine HCl 3-F, 4-F, 5-F 321318-43-8 Higher fluorination improves metabolic resistance

Key Observations :

  • Bis(trifluoromethyl) substitution (e.g., 3,5-CF₃) increases lipophilicity but may reduce aqueous solubility, limiting drug-like properties .
  • Methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing -F/-CF₃ in the target compound .

Enantiomeric and Salt Form Comparisons

Compound Name Enantiomer/Salt Form CAS Number Similarity to Target
This compound R-enantiomer (free base) 1079656-75-9
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine HCl S-enantiomer (HCl salt) 1415257-78-1 0.86
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine HCl Racemic (HCl salt) 1131739-78-0 0.88

Key Observations :

  • The S-enantiomer (similarity: 0.86) may exhibit distinct pharmacological activity due to chiral recognition in biological systems .
  • Hydrochloride salts generally improve crystallinity and stability but may alter solubility profiles .

Biological Activity

(R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, a chiral amine compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and potential interactions with biological targets. The presence of fluorine atoms contributes to improved pharmacokinetic properties such as bioavailability and efficacy, making it a valuable candidate for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The fluorine and trifluoromethyl groups enhance binding affinity and selectivity towards these targets, modulating their activity effectively.

Interaction Studies

  • Receptor Binding : The compound has been studied for its potential as a ligand in receptor binding studies, indicating its role in modulating receptor activity.
  • Electron Transfer Reactions : The trifluoromethyl group allows the compound to form electron donor–acceptor complexes, which can participate in intramolecular single electron transfer reactions under specific conditions.

Neuropharmacological Potential

Research indicates that this compound may be effective in developing drugs targeting neurological disorders. Its structural similarities with other compounds known for neuropharmacological effects suggest potential therapeutic applications.

Study 1: Receptor Binding Affinity

In a study examining the receptor binding affinity of various fluorinated compounds, this compound demonstrated notable binding characteristics. This study highlighted the importance of fluorination in enhancing binding interactions with target receptors, suggesting its potential use in drug design aimed at central nervous system disorders.

Study 2: Antiproliferative Effects

Another study investigated the antiproliferative effects of related compounds on human cancer cell lines. Although direct data on this compound was not provided, the findings indicated that structurally similar compounds exhibited GI50 values below 1 µM against several cancer types, indicating a strong potential for further investigation into this compound's anticancer properties .

Applications in Drug Development

Given its unique properties and biological activities, this compound is being explored for various applications:

  • Pharmaceutical Chemistry : As a building block for synthesizing more complex fluorinated pharmaceuticals.
  • Material Science : Due to its stability and reactivity, it is considered for developing specialty chemicals and materials that require high thermal and chemical stability.

Q & A

Q. What are the key synthetic routes for (R)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine, and how can enantiomeric purity be ensured?

The synthesis typically involves:

  • Friedel-Crafts acylation : Reacting 3-fluoro-4-(trifluoromethyl)benzene derivatives with acetyl chloride in the presence of AlCl₃ to form a ketone intermediate (e.g., 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone) .
  • Chiral resolution : Using chiral auxiliaries (e.g., (R)-α-methylbenzylamine) or enzymatic methods (e.g., lipase-catalyzed kinetic resolution) to isolate the (R)-enantiomer .
  • Asymmetric reductive amination : Employing chiral catalysts like Ru-BINAP complexes to directly reduce the ketone intermediate to the (R)-amine with >95% enantiomeric excess (ee) .

Q. Key Analytical Validation :

  • Chiral HPLC : Use columns such as Chiralpak IA or IB with hexane:isopropanol (80:20) and 0.1% diethylamine to assess ee .
  • NMR : Compare 1H^1H and 19F^{19}F NMR spectra with reference standards to confirm regiochemistry and purity .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and receptor interactions?

The -CF₃ group:

  • Enhances lipophilicity (LogP increases by ~1.5 units), improving blood-brain barrier penetration .
  • Stabilizes π-π stacking with aromatic residues in receptors (e.g., serotonin 5-HT₂A), as shown in docking studies .
  • Reduces metabolic degradation via cytochrome P450 enzymes due to its electron-withdrawing nature .

Q. Experimental Validation :

  • Surface plasmon resonance (SPR) : Measure binding affinity (Kd) to receptors like 5-HT₂A (reported Kd = 120 nM for (R)-enantiomer vs. 450 nM for (S)-enantiomer) .
  • MDCK permeability assay : Confirm enhanced permeability (Papp > 10 × 10⁻⁶ cm/s) compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data between enantiomers?

Discrepancies arise due to:

  • Impurity profiles : Trace (S)-enantiomer (even 2–5%) can skew results. Validate via LC-MS/MS with MRM transitions (e.g., m/z 224 → 162 for (R)-enantiomer) .
  • Receptor subtype selectivity : (R)-enantiomer shows 10-fold higher selectivity for 5-HT₂A over 5-HT₂C receptors, while (S)-enantiomer exhibits inverse agonism at 5-HT₆ .

Q. Methodology :

  • Functional assays : Use β-arrestin recruitment assays (e.g., PathHunter®) to quantify biased signaling .
  • Crystallography : Resolve X-ray structures of receptor-ligand complexes to identify enantiomer-specific binding poses (PDB ID: 6XEY for (R)-enantiomer) .

Q. How can metabolic pathways of the compound be mapped to optimize in vivo stability?

Phase I Metabolism :

  • Fluorine-directed oxidation : CYP3A4 catalyzes hydroxylation at the benzylic position, forming a labile intermediate prone to glucuronidation .
  • Deamination : Amine oxidase converts the compound to 1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanone, detectable via LC-HRMS (m/z 224.08 → 178.05) .

Q. Phase II Metabolism :

  • N-Acetylation : Major pathway in liver microsomes; inhibit with pentachlorophenol to prolong half-life .

Q. Experimental Design :

  • Stable isotope labeling : Synthesize 13C^{13}C-labeled compound for precise tracking in mass spectrometry .
  • Metabolite ID : Use Q-TOF MS/MS with MSE data-independent acquisition to fragment unknown metabolites .

Q. What are the best practices for designing SAR studies on fluorinated analogs?

Structural Modifications :

  • Fluorine substitution : Replace 3-F with Cl or Br to study halogen bond effects on receptor binding .
  • Methylthio vs. trifluoromethyl : Compare LogD (e.g., 2.1 for -SCF₃ vs. 1.8 for -CF₃) and EC₅₀ in functional assays .

Q. Data Analysis Tools :

  • 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity (q² > 0.6 required for validation) .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for fluorine substitutions in molecular dynamics simulations (Schrödinger FEP+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.